molecular formula C8H7NO3 B179001 2-(2-Nitrophenyl)acetaldehyde CAS No. 1969-73-9

2-(2-Nitrophenyl)acetaldehyde

Cat. No.: B179001
CAS No.: 1969-73-9
M. Wt: 165.15 g/mol
InChI Key: PFURPHRKGDQJMN-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H7NO3. It is characterized by the presence of a nitro group attached to the second position of a phenyl ring, which is further connected to an acetaldehyde group. This compound is known for its reactivity and is used in various chemical reactions and research applications .

Preparation Methods

Scientific Research Applications

2-(2-Nitrophenyl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)acetaldehyde involves its reactivity due to the presence of both the aldehyde and nitro groups. The aldehyde group can undergo nucleophilic addition reactions, while the nitro group can participate in reduction reactions. These reactive sites make the compound useful in various synthetic and research applications .

Comparison with Similar Compounds

2-(2-Nitrophenyl)acetaldehyde can be compared with other similar compounds, such as:

    2-Nitrobenzaldehyde: This compound has a similar structure but lacks the acetaldehyde group, making it less reactive in certain nucleophilic addition reactions.

    2-Nitroacetophenone: This compound has a ketone group instead of an aldehyde group, which affects its reactivity and the types of reactions it can undergo.

    2-Nitrobenzyl Alcohol: This compound has a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.

The uniqueness of this compound lies in the combination of the nitro and aldehyde groups, which provide multiple reactive sites for various chemical reactions .

Properties

IUPAC Name

2-(2-nitrophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURPHRKGDQJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445628
Record name 2-(2-nitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969-73-9
Record name 2-Nitrobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1969-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-nitrophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetaldehyde, 2-nitro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (1.31 ml, 17 mmols) and 2.7 ml (33.3 mmols) of pyridine were added to a mixture of 5.51 g (33.3 mmols) of 2-(2-nitrophenyl)ethanol, 50 ml of dimethyl sulfoxide, 50 ml of benzene and 21 g (0.1 mol) of DCC. After stirring the mixture at room temperature for 4 hours, 300 ml of aqueous solution of 8.82 g (70 mmols) of oxalic acid dihydrate was added thereto. The resulting mixture was stirred at room temperature for 30 minutes and diluted with 500 ml of ethyl acetate. The organic layer was separated off, washed with saturated NaCl, dried over Na2SO4 and concentrated to obtain a yellow oil. The oil was subjected to silica gel column chromatography (95:5 benzene-ethyl acetate) to obtain 2-nitrophenylacetoaldehyde in the form of an unstable oil in an amount of 4.50 g (yield 81%).
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
8.82 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
benzene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-Nitrophenylpyruvic acid (1.3 g, 6.22 mmol) in dry dioxane 12 mL was added morpholine (1.5 ml, 17.23 mmol) and a catalytical quantity of p-TSA. Then the resulting mixture was firstly sonicated and then heated in microwave conditions at 120° C. for 30 min. Dioxane was evaporated at reduced pressure and the crude vigourously stirred in 1/1 EtOAc/H2O (10 mL) overnight. The organic layer was separated and the aqueous phase washed with EtOAc (×2). The combined organic layer was dried over Na2SO4 anhydrous and solvent was removed at reduced pressure. Finally, the crude product was purified by flash chromatography on silica (ETP to 1:1 ETP/EtOAc) to obtain the titled compound (3.34 g, yield 64%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrophenyl)acetaldehyde
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2-(2-Nitrophenyl)acetaldehyde
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2-(2-Nitrophenyl)acetaldehyde
Reactant of Route 4
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2-(2-Nitrophenyl)acetaldehyde
Reactant of Route 5
2-(2-Nitrophenyl)acetaldehyde
Reactant of Route 6
2-(2-Nitrophenyl)acetaldehyde
Customer
Q & A

Q1: How does 2-(2-Nitrophenyl)acetaldehyde contribute to the synthesis of indolines as described in the research?

A1: The research paper describes a novel synthetic route to substituted indolines utilizing this compound as a starting material. The process involves a "one-pot" reaction using Samarium diiodide (SmI2) and dibromoacetic acid.

  1. Nitro reduction & cyclization: SmI2 then reduces the nitro group on the phenyl ring to an amine group. This is immediately followed by an intramolecular aza-Michael reaction, where the newly formed amine attacks the carbon adjacent to the carbonyl group (originally from the dibromoacetic acid). This cyclization forms the indoline ring system. []

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